1-[(4-chlorophenyl)methyl]-3-[(5-methyl-1,2-oxazol-4-yl)methyl]urea
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Overview
Description
1-[(4-chlorophenyl)methyl]-3-[(5-methyl-1,2-oxazol-4-yl)methyl]urea is a synthetic organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(4-chlorophenyl)methyl]-3-[(5-methyl-1,2-oxazol-4-yl)methyl]urea typically involves the reaction of 4-chlorobenzylamine with 5-methylisoxazole-4-carboxylic acid, followed by the formation of the urea linkage. The reaction conditions often include the use of coupling agents such as carbodiimides or phosphonium salts to facilitate the formation of the amide bond. The reaction is usually carried out in an organic solvent such as dichloromethane or dimethylformamide under an inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization, chromatography, and distillation are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
1-[(4-chlorophenyl)methyl]-3-[(5-methyl-1,2-oxazol-4-yl)methyl]urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxyl derivatives.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.
Scientific Research Applications
1-[(4-chlorophenyl)methyl]-3-[(5-methyl-1,2-oxazol-4-yl)methyl]urea has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-[(4-chlorophenyl)methyl]-3-[(5-methyl-1,2-oxazol-4-yl)methyl]urea involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate enzymes, receptors, or other proteins, leading to various biological effects. For example, it may bind to microbial enzymes, disrupting their function and leading to antimicrobial activity. In cancer research, it may interfere with cell signaling pathways, inhibiting tumor growth and proliferation.
Comparison with Similar Compounds
Similar Compounds
1-(4-Chlorobenzyl)-3-((5-methylisoxazol-4-yl)methyl)thiourea: Similar structure but with a thiourea moiety instead of urea.
1-(4-Chlorobenzyl)-3-((5-methylisoxazol-4-yl)methyl)carbamate: Contains a carbamate group instead of urea.
1-(4-Chlorobenzyl)-3-((5-methylisoxazol-4-yl)methyl)amide: Features an amide group in place of the urea moiety.
Uniqueness
1-[(4-chlorophenyl)methyl]-3-[(5-methyl-1,2-oxazol-4-yl)methyl]urea is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
1-[(4-chlorophenyl)methyl]-3-[(5-methyl-1,2-oxazol-4-yl)methyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClN3O2/c1-9-11(8-17-19-9)7-16-13(18)15-6-10-2-4-12(14)5-3-10/h2-5,8H,6-7H2,1H3,(H2,15,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YIXHCTMWJPINMC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NO1)CNC(=O)NCC2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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